Diucomb
Description
Diucomb is a combination diuretic therapy containing Bemetizide (a thiazide-like diuretic) and Triamterene (a potassium-sparing diuretic) . It is formulated as an oral dragee, primarily indicated for managing hypertension and edema by promoting sodium and water excretion while mitigating potassium loss . Bemetizide inhibits sodium reabsorption in the distal convoluted tubule, whereas Triamterene blocks epithelial sodium channels in the collecting ducts . This dual mechanism reduces the risk of hypokalemia, a common side effect of thiazide monotherapy .
Properties
CAS No. |
63764-56-7 |
|---|---|
Molecular Formula |
C27H27ClN10O4S2 |
Molecular Weight |
655.2 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine |
InChI |
InChI=1S/C15H16ClN3O4S2.C12H11N7/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h2-9,15,18-19H,1H3,(H2,17,20,21);1-5H,(H6,13,14,15,17,18,19) |
InChI Key |
PPEIWEFBEQYYSC-UHFFFAOYSA-N |
SMILES |
CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Canonical SMILES |
CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Synonyms |
Diucomb hypertane |
Origin of Product |
United States |
Comparison with Similar Compounds
Bemetizide vs. Other Thiazide Diuretics
Bemetizide shares structural similarities with hydrochlorothiazide (HCTZ) and bendroflumethiazide, belonging to the sulfonamide-derived thiazide class. Key differences include:
- Scaffold Modifications : Bemetizide features a benzothiadiazine ring with a methyl group substitution, enhancing its lipophilicity and duration of action compared to HCTZ .
- 2D Similarity : PubChem's "Similar Compounds" tool identifies Chlorthalidone (CID 2732) as a close structural analogue (85% Tanimoto similarity), differing in the absence of a sulfonamide group .
Triamterene vs. Other Potassium-Sparing Diuretics
Triamterene is structurally distinct from aldosterone antagonists like spironolactone but shares functional similarity with Amiloride:
- 3D Conformers : PubChem's "Similar Conformers" analysis shows Triamterene (CID 5546) and Amiloride (CID 16231) share 78% shape similarity, critical for binding to renal epithelial sodium channels .
- Functional Groups: Triamterene’s pteridine ring contrasts with Amiloride’s pyrazinoyl-guanidine structure, influencing pharmacokinetic profiles .
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight | LD50 (mg/kg, intramuscular) | Key Structural Features |
|---|---|---|---|
| Bemetizide | 327.42 | 100 | Benzothiadiazine, methyl substitution |
| Hydrochlorothiazide | 297.73 | 220 | Sulfonamide, chlorobenzene ring |
| Triamterene | 253.27 | 135 | Pteridine ring, amino groups |
| Amiloride | 229.66 | 56 | Pyrazinoyl-guanidine |
Data sourced from PubChem and pharmacological handbooks
Functional Comparison
Efficacy in Hypertension Management
- Diucomb vs. HCTZ/Amiloride : In clinical settings, this compound demonstrates comparable blood pressure reduction to HCTZ/Amiloride combinations but with a lower incidence of hypokalemia (2.1% vs. 8.7%) due to Triamterene’s potassium-sparing effect .
- Onset and Duration : Bemetizide’s lipophilicity extends its half-life (~12 hours) versus HCTZ (~6 hours), supporting once-daily dosing .
Adverse Effects and Contraindications
- Hyperkalemia Risk: Triamterene poses a moderate hyperkalemia risk (1.9% incidence), lower than spironolactone (4.5%) but higher than Amiloride (1.2%) .
- Drug Interactions : this compound contraindicates concurrent use with potassium supplements or ACE inhibitors, akin to other potassium-sparing diuretics .
Table 2: Clinical Profile of Diuretic Combinations
| Combination | Components | Potassium Imbalance Risk | Common Side Effects |
|---|---|---|---|
| This compound | Bemetizide + Triamterene | Low hypokalemia, moderate hyperkalemia | Dizziness, hyperuricemia |
| HCTZ/Amiloride | HCTZ + Amiloride | Low hypokalemia, low hyperkalemia | Headache, nausea |
| Spironolactone/HCTZ | Spironolactone + HCTZ | High hyperkalemia | Gynecomastia, electrolyte imbalance |
Data derived from clinical guidelines and drug monographs
Pharmacokinetic and Toxicological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
